molecular formula C23H23NO4S2 B11593519 2-(3-(Benzyloxy)phenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine

2-(3-(Benzyloxy)phenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine

Cat. No.: B11593519
M. Wt: 441.6 g/mol
InChI Key: OYOSTUKRSFRNQW-UHFFFAOYSA-N
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Description

2-(3-(Benzyloxy)phenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine is a synthetic organic compound that belongs to the thiazolidine class Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzyloxy)phenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine typically involves the following steps:

    Formation of Thiazolidine Ring: The thiazolidine ring can be formed by the reaction of a thiol with an amine in the presence of a suitable catalyst.

    Introduction of Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Introduction of Methoxyphenylsulfonyl Group: The methoxyphenylsulfonyl group can be introduced through a sulfonylation reaction using 4-methoxybenzenesulfonyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Benzyloxy)phenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The benzyloxy and methoxyphenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halides, acids, and bases can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(Benzyloxy)phenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the benzyloxy and methoxyphenyl groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: A well-known compound with antidiabetic properties.

    2-(4-Methoxyphenyl)thiazolidine: Similar structure but lacks the benzyloxy group.

    3-(Benzyloxy)phenylthiazolidine: Similar structure but lacks the methoxyphenylsulfonyl group.

Uniqueness

2-(3-(Benzyloxy)phenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine is unique due to the presence of both benzyloxy and methoxyphenylsulfonyl groups, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C23H23NO4S2

Molecular Weight

441.6 g/mol

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-2-(3-phenylmethoxyphenyl)-1,3-thiazolidine

InChI

InChI=1S/C23H23NO4S2/c1-27-20-10-12-22(13-11-20)30(25,26)24-14-15-29-23(24)19-8-5-9-21(16-19)28-17-18-6-3-2-4-7-18/h2-13,16,23H,14-15,17H2,1H3

InChI Key

OYOSTUKRSFRNQW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC(=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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